
tert-Butyl (5-bromo-1H-indol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-bromo-1H-indol-3-yl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl carbamate group attached to the 5-bromo-1H-indole core, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of n-BuLi as a base and DMF as an electrophile in anhydrous THF at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (5-bromo-1H-indol-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like palladium catalysts in cross-coupling reactions.
Oxidation and Reduction Reactions: The indole core can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to substitute the bromine atom.
Oxidizing Agents: Such as mCPBA for oxidation reactions.
Reducing Agents: Such as NaBH4 for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the indole core .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (5-bromo-1H-indol-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various indole-based compounds .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the synthesis of various active ingredients .
Mécanisme D'action
The mechanism of action of tert-Butyl (5-bromo-1H-indol-3-yl)carbamate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the tert-butyl carbamate group can influence the compound’s pharmacokinetic properties, enhancing its stability and bioavailability .
Comparaison Avec Des Composés Similaires
N-(tert-Butoxycarbonyl)-5-bromoindole: Similar structure but lacks the carbamate group.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a pyridine ring instead of an indole ring.
Uniqueness: tert-Butyl (5-bromo-1H-indol-3-yl)carbamate is unique due to its specific substitution pattern and the presence of both the tert-butyl carbamate and bromine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H15BrN2O2 |
|---|---|
Poids moléculaire |
311.17 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-1H-indol-3-yl)carbamate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-15-10-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3,(H,16,17) |
Clé InChI |
CJCNSKGSPWEYON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CNC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


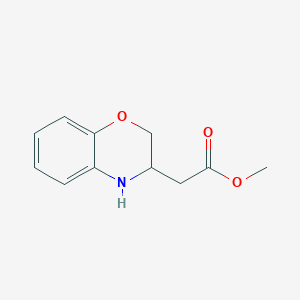
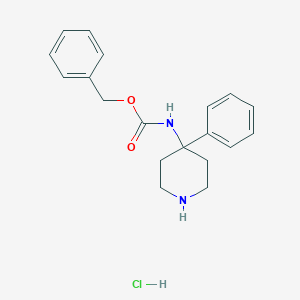
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)

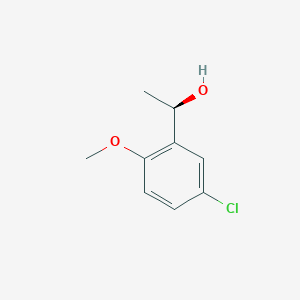
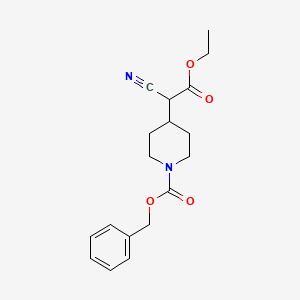
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
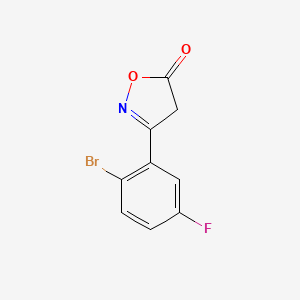
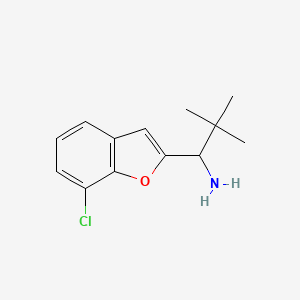
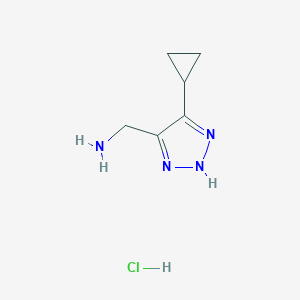
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)



